molecular formula C20H32N3O23P3 B10776695 3'-1-Carboxy-1-phosphonooxy-ethoxy-uridine-diphosphate-N-acetylglucosamine

3'-1-Carboxy-1-phosphonooxy-ethoxy-uridine-diphosphate-N-acetylglucosamine

Cat. No.: B10776695
M. Wt: 775.4 g/mol
InChI Key: NLBIPGBVVPCESQ-BVDGEXFOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-1-Carboxy-1-Phosphonooxy-Ethoxy-Uridine-Diphosphate-N-Acetylglucosamine typically involves multi-step organic synthesis techniquesThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its experimental status and specialized applications. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, with a focus on yield improvement, cost reduction, and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3’-1-Carboxy-1-Phosphonooxy-Ethoxy-Uridine-Diphosphate-N-Acetylglucosamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

3’-1-Carboxy-1-Phosphonooxy-Ethoxy-Uridine-Diphosphate-N-Acetylglucosamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3’-1-Carboxy-1-Phosphonooxy-Ethoxy-Uridine-Diphosphate-N-Acetylglucosamine involves its interaction with specific enzymes and molecular targets. It is known to act on UDP-N-acetylglucosamine 1-carboxyvinyltransferase, an enzyme involved in bacterial cell wall biosynthesis . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the synthesis of the bacterial cell wall .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-1-Carboxy-1-Phosphonooxy-Ethoxy-Uridine-Diphosphate-N-Acetylglucosamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit specific enzymes involved in bacterial cell wall synthesis sets it apart from other nucleotide sugars .

Properties

Molecular Formula

C20H32N3O23P3

Molecular Weight

775.4 g/mol

IUPAC Name

(2S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-phosphonooxypropanoic acid

InChI

InChI=1S/C20H32N3O23P3/c1-7(25)21-11-15(43-20(2,18(30)31)45-47(33,34)35)13(28)8(5-24)42-17(11)44-49(38,39)46-48(36,37)40-6-9-12(27)14(29)16(41-9)23-4-3-10(26)22-19(23)32/h3-4,8-9,11-17,24,27-29H,5-6H2,1-2H3,(H,21,25)(H,30,31)(H,36,37)(H,38,39)(H,22,26,32)(H2,33,34,35)/t8-,9-,11-,12-,13-,14-,15-,16-,17-,20+/m1/s1

InChI Key

NLBIPGBVVPCESQ-BVDGEXFOSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O[C@](C)(C(=O)O)OP(=O)(O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(C)(C(=O)O)OP(=O)(O)O

Origin of Product

United States

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